
4-Fluoroglutamine
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Overview
Description
4-Fluoroglutamine is a synthetic analog of the naturally occurring amino acid glutamineThe compound is particularly noted for its use as a positron emission tomography (PET) tracer, allowing for the visualization of glutamine metabolism in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .
Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .
Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .
Scientific Research Applications
4-Fluoroglutamine has a wide range of scientific research applications:
Medical Imaging: It is used as a PET tracer to visualize glutamine metabolism in cancer cells, particularly in multiple myeloma and gliomas
Cancer Metabolism Studies: The compound helps in understanding the metabolic pathways of cancer cells, providing insights into glutamine addiction and its role in tumor growth.
Pharmacokinetic Studies: this compound is used to study the pharmacokinetics of glutamine transport and metabolism in various cancers.
Therapeutic Monitoring: It aids in monitoring the effectiveness of treatments such as glutaminase inhibitors and proteasome inhibitors in reducing tumor glutaminolysis.
Mechanism of Action
4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .
Comparison with Similar Compounds
4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:
[11C]Methionine: Used for imaging amino acid metabolism in tumors, but has different uptake patterns compared to this compound.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism, but this compound provides complementary information on glutamine metabolism.
[18F]Fluorodeoxyglucose (FDG): While FDG is used for glucose metabolism imaging, this compound offers insights into glutamine metabolism, making it unique in its application.
These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.
Biological Activity
4-Fluoroglutamine (4-FGln) is a fluorinated analogue of glutamine, an amino acid that plays a crucial role in cellular metabolism, particularly in cancer cells. This compound has garnered attention in recent years due to its potential applications in positron emission tomography (PET) imaging and its implications in cancer research. This article reviews the biological activity of this compound, focusing on its metabolic pathways, transport mechanisms, and applications in imaging and therapeutic monitoring.
This compound can be synthesized through various methods, often involving the introduction of a fluorine atom at the 4-position of the glutamine molecule. The synthesis typically yields multiple stereoisomers, but the (2S, 4R) configuration has been shown to exhibit superior biological activity and uptake in tumor cells compared to other isomers .
This compound acts primarily through the following mechanisms:
- Glutamine Transport : 4-FGln is taken up by cancer cells via specific transporters, predominantly ASCT2 (Alanine Serine Cysteine Transporter 2), which is often overexpressed in tumors .
- Metabolism : Once inside the cell, 4-FGln can be metabolized similarly to glutamine. However, studies indicate that it exhibits minimal metabolism to other forms like glutamate, with a significant portion remaining as intact 4-FGln within the tumor microenvironment .
PET Imaging Applications
The primary application of this compound is as a PET imaging tracer for assessing glutamine metabolism in tumors. Research has demonstrated its utility in various cancer types:
- Breast Cancer : Studies using mouse models have shown that PET imaging with 18F-(2S,4R)-4-fluoroglutamine correlates well with tumor glutamine pool sizes. After treatment with glutaminase inhibitors, significant changes in PET signal were observed, indicating alterations in cellular glutamine levels .
- Multiple Myeloma : In preclinical models of multiple myeloma, 18F-4-FGln was effective in tracking tumor growth and response to treatments like Bortezomib. The uptake of this tracer was significantly reduced post-treatment, suggesting its potential for monitoring therapeutic efficacy .
Case Studies
- Breast Cancer Models : In a study involving triple-negative breast cancer (TNBC) and MCF-7 models, researchers found a strong correlation between PET-derived tumor-to-background ratios (T/B) and actual glutamine pool sizes measured through magnetic resonance spectroscopy (MRS). This correlation was particularly pronounced after treatment with GLS inhibitors .
- Myeloma Cell Lines : The use of 18F-4-FGln in mouse models showed that myeloma cells preferentially utilized this compound for growth, highlighting its role as a metabolic substrate. The study demonstrated that targeting glutaminolysis could effectively reduce tumor volume while sparing glycolytic pathways .
Pharmacokinetics and Dosimetry
Pharmacokinetic studies of 18F-(2S,4R)-4-fluoroglutamine reveal that it exhibits rapid uptake in tumors with subsequent washout characteristics that are influenced by tumor type and treatment status. The biodistribution studies indicate significant accumulation in tissues with high metabolic activity such as the spleen and liver, which are critical for evaluating systemic effects during cancer therapy .
Comparative Analysis with Other Tracers
The efficacy of 18F-4-FGln as a PET tracer has been compared with other established tracers like [18F]FDG (Fluorodeoxyglucose) and [11C]Methionine. While FDG primarily reflects glucose metabolism, 4-FGln provides insights into amino acid metabolism, offering a complementary approach to understanding tumor biology .
Tracer | Primary Metabolism Focus | Tumor Types Studied | Key Findings |
---|---|---|---|
[18F]FDG | Glucose | Various cancers | High uptake correlates with glycolytic activity |
[11C]Methionine | Methionine | Brain tumors | Reflects protein synthesis |
18F-4-FGln | Glutamine | Breast & Myeloma | Correlates with glutamine pool size; non-invasive monitoring |
Properties
CAS No. |
10056-70-9 |
---|---|
Molecular Formula |
C5H9FN2O3 |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |
InChI Key |
PGEYFCBAWGQSGT-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Synonyms |
Glutamine, 4-fluoro- (7CI,8CI) |
Origin of Product |
United States |
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